molecular formula C19H30N2O4 B8146886 (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate

Cat. No.: B8146886
M. Wt: 350.5 g/mol
InChI Key: JPIRNXMJEMOYQD-OAHLLOKOSA-N
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Description

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a benzyl group, a tert-butyl group, and a 3,3-dimethylbutane-1,2-diyl backbone, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate typically involves the reaction of (S)-3,3-dimethylbutane-1,2-diol with benzyl isocyanate and tert-butyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the dicarbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines.

Scientific Research Applications

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate: The enantiomer of the compound, with similar chemical properties but different biological activity.

    Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate: The racemic mixture of the compound.

    Other carbamates: Compounds with similar functional groups but different backbones or substituents.

Uniqueness

(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate is unique due to its chiral nature and specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in research and industrial applications.

Properties

IUPAC Name

benzyl N-[(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-18(2,3)15(12-20-16(22)25-19(4,5)6)21-17(23)24-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,20,22)(H,21,23)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIRNXMJEMOYQD-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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